molecular formula C17H23Cl2NO3 B8684023 4-[[4-(3,4-Dichlorophenoxy)-1-piperidinyl]methyl]-1,2-cyclopentanediol CAS No. 676517-50-3

4-[[4-(3,4-Dichlorophenoxy)-1-piperidinyl]methyl]-1,2-cyclopentanediol

Cat. No. B8684023
M. Wt: 360.3 g/mol
InChI Key: UWQHZHKVEFWWTJ-UHFFFAOYSA-N
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Patent
US07495013B2

Procedure details

The more polar isomer of 4-[[4-(3,4dichlorophenoxy)-1-piperidinyl]carbonyl]-1,2-cyclopentanediol (0.71 g) was dissolved in a solution of borane in tetrahydrofuran (16 mL of 1M solution) and the mixture was heated to reflux for 1.5 h. Methanol (10 mL) was added and the solution was heated under reflux for 1 h. The volatile components were evaporated and the residue was loaded onto an HPLC SCX cartridge in methanol and eluted with methanol, then with 0.7M ammonia in methanol to give the title compound (0.73 g) as an oil.
Name
4-[[4-(3,4dichlorophenoxy)-1-piperidinyl]carbonyl]-1,2-cyclopentanediol
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:21]=[CH:22][C:23]=1[Cl:24])[O:5][CH:6]1[CH2:11][CH2:10][N:9]([C:12]([CH:14]2[CH2:18][CH:17]([OH:19])[CH:16]([OH:20])[CH2:15]2)=O)[CH2:8][CH2:7]1.CO>B.O1CCCC1>[NH3:9].[Cl:1][C:2]1[CH:3]=[C:4]([CH:21]=[CH:22][C:23]=1[Cl:24])[O:5][CH:6]1[CH2:11][CH2:10][N:9]([CH2:12][CH:14]2[CH2:18][CH:17]([OH:19])[CH:16]([OH:20])[CH2:15]2)[CH2:8][CH2:7]1

Inputs

Step One
Name
4-[[4-(3,4dichlorophenoxy)-1-piperidinyl]carbonyl]-1,2-cyclopentanediol
Quantity
0.71 g
Type
reactant
Smiles
ClC=1C=C(OC2CCN(CC2)C(=O)C2CC(C(C2)O)O)C=CC1Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The volatile components were evaporated
WASH
Type
WASH
Details
eluted with methanol

Outcomes

Product
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
ClC=1C=C(OC2CCN(CC2)CC2CC(C(C2)O)O)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: CALCULATEDPERCENTYIELD 213.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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